4-Formylphenyl benzoate
Overview
Description
4-Formylphenyl benzoate is a chemical compound with the CAS Number: 5339-06-0. Its molecular weight is 226.23 and its IUPAC name is 4-formylphenyl benzoate .
Molecular Structure Analysis
The molecular structure of 4-Formylphenyl benzoate consists of 14 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C14H10O3/c15-10-11-6-8-13 (9-7-11)17-14 (16)12-4-2-1-3-5-12/h1-10H .Physical And Chemical Properties Analysis
4-Formylphenyl benzoate has a molecular weight of 226.23 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Antibacterial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : 4-Formylphenyl benzoate is used as a precursor for the construction of new series of heterocyclic scaffolds that contain thiazole and thiazolidin-5-one rings . These scaffolds have been found to exhibit antibacterial activity .
- Methods of Application : The compound is synthesized by refluxing 4-formylphenyl benzoate with 2-cyanoacetohydrazide in ethanol . The resulting cyanoacetyl hydrazone is then used to construct the heterocyclic scaffolds .
- Results : Among the synthesized thiazole derivatives, compounds 5, 6, and 8a showed antibacterial activity close to the standard chemotherapeutic (Ampicillin) .
Liquid Crystal Technology
- Scientific Field : Polymer Chemistry and Technology
- Application Summary : Phenyl benzoate derivatives, including 4-Formylphenyl benzoate, are used in the creation of liquid crystals . These liquid crystals have a wide range of applications, including information display systems, thermography, holography, gas-liquid chromatography, spectroscopy, medicine, laser technology, opto- and microelectronics .
- Results : The resulting compounds have low phase transition temperatures, a broad range of mesophase existence, tunability of dielectric and electrooptical properties, and relatively low viscosity . These properties make them of interest for practical application and for further development of the theory of the liquid crystalline state of matter .
Safety And Hazards
Future Directions
While specific future directions for 4-Formylphenyl benzoate are not mentioned in the sources I found, one study discusses the antibacterial activity of new thiazole and thiazolidinone derivatives containing a phenyl benzoate moiety . This suggests potential future research directions in the development of new antibacterial agents.
properties
IUPAC Name |
(4-formylphenyl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-10-11-6-8-13(9-7-11)17-14(16)12-4-2-1-3-5-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZWJGYDXCOKRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277671 | |
Record name | 4-formylphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylphenyl benzoate | |
CAS RN |
5339-06-0 | |
Record name | 5339-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-formylphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.